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Application Note: Quantification of Rebaudioside G by HPLC-UV

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Compound of Interest		
Compound Name:	Rebaudioside G	
Cat. No.:	B1342904	Get Quote

Introduction

Rebaudioside G (Reb G) is a minor steviol glycoside found in the leaves of the Stevia rebaudiana Bertoni plant. Like other steviol glycosides, it is utilized as a high-intensity, zero-calorie natural sweetener in the food and beverage industry. Accurate and reliable quantification of Reb G is crucial for quality control in raw materials, final product formulation, and regulatory compliance. This application note details a robust High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the precise quantification of **Rebaudioside G**. The method is based on reversed-phase chromatography, which is a standard and effective technique for separating various steviol glycosides.

Experimental Protocols Instrumentation and Materials

- Instrumentation:
 - HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
 - Data acquisition and processing software (e.g., Agilent ChemStation).
 - Analytical balance (4-decimal place).
 - Ultrasonic bath for solvent degassing.



- Syringe filters (0.22 μm or 0.45 μm, Nylon or PTFE).
- Chemicals and Reagents:
 - Rebaudioside G reference standard (>95% purity).
 - Acetonitrile (HPLC grade).
 - Water (HPLC grade or Type I reagent grade).[1]
 - Phosphoric acid or Formic acid (HPLC grade).[2][3]
 - Sodium Phosphate, monobasic (if preparing a buffer).[4]

Chromatographic Conditions

The separation of **Rebaudioside G** is achieved using a reversed-phase C18 column with an isocratic mobile phase. The UV detection wavelength is set at 210 nm, as steviol glycosides lack a strong chromophore and exhibit maximum absorption in the low UV range.[4][5][6]

Parameter	Recommended Condition
HPLC Column	C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
Mobile Phase	Acetonitrile : 10 mM Sodium Phosphate Buffer (pH 2.6).[4]
Ratio	32 : 68 (v/v).[4]
Mode	Isocratic.[4][5][6]
Flow Rate	1.0 mL/min.[2][7]
Column Temperature	40 °C.[1][7]
Injection Volume	5 μL.[1][4][6]
Detection Wavelength	210 nm.[1][4][5][6]
Run Time	Approximately 25 minutes (adjust as needed for full elution).[1]



Preparation of Solutions

- Mobile Phase Preparation:
 - To prepare the 10 mM Sodium Phosphate Buffer (pH 2.6), dissolve the appropriate amount of sodium phosphate monobasic in HPLC-grade water.
 - Adjust the pH to 2.6 using concentrated phosphoric acid.[4]
 - Filter the buffer through a 0.22 μm filter to remove particulates.
 - Prepare the final mobile phase by mixing acetonitrile and the prepared buffer in a 32:68
 (v/v) ratio.
 - Degas the mobile phase for at least 15 minutes in an ultrasonic bath before use.
- Standard Stock Solution (e.g., 1000 μg/mL):
 - Accurately weigh approximately 10 mg of the Rebaudioside G reference standard.
 - Transfer it to a 10 mL volumetric flask.
 - Dissolve and dilute to volume with the mobile phase. Mix thoroughly. This stock can be stored at 4 °C when not in use.
- Calibration Standards:
 - Prepare a series of at least five calibration standards by performing serial dilutions of the Standard Stock Solution with the mobile phase.
 - A suggested concentration range is 5 μg/mL to 100 μg/mL.[2]
- Sample Preparation:
 - Accurately weigh a suitable amount of the homogenized sample (e.g., 250 mg of sweetener extract) into a volumetric flask.[1]
 - Add a known volume of mobile phase (e.g., 10 mL) and sonicate for 15-20 minutes to ensure complete dissolution of Reb G.[1]



- Allow the solution to cool to room temperature and dilute to the final volume with the mobile phase.
- \circ Filter an aliquot of the solution through a 0.22 μm or 0.45 μm syringe filter into an HPLC vial before injection.[6]

Calibration and Quantification

- Inject the prepared calibration standards into the HPLC system, starting from the lowest concentration.
- Generate a calibration curve by plotting the peak area of Rebaudioside G against its corresponding concentration.
- Perform a linear regression analysis on the data. The correlation coefficient (R²) should be ≥
 0.999 for good linearity.[2]
- Inject the prepared sample solutions.
- Determine the concentration of **Rebaudioside G** in the sample by interpolating its peak area from the calibration curve.
- Calculate the final concentration in the original sample, accounting for the initial sample weight and dilution factors.

Data and Method Validation

The described HPLC-UV method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[8] Key validation parameters are summarized below with typical expected values based on similar analyses of steviol glycosides.

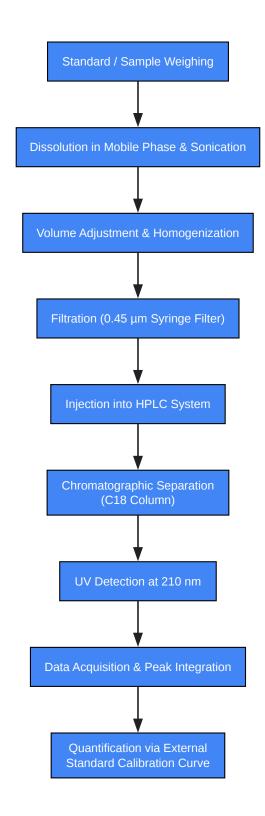


Validation Parameter	Typical Acceptance Criteria / Value
Linearity (R²)	≥ 0.999.[2]
Range	5 - 100 μg/mL.[2]
Accuracy (Recovery)	97% - 103%.[2][7]
Precision (%RSD)	Intra-day: < 2.0%; Inter-day: < 2.5%.[2][7]
Limit of Detection (LOD)	~0.02 μg/mL.[2]
Limit of Quantification (LOQ)	~0.05 μg/mL.[2][7]
Specificity	The Reb G peak should be well-resolved from other components.

Visualized Workflows

The following diagrams illustrate the experimental workflow and the logical process of the HPLC analysis.

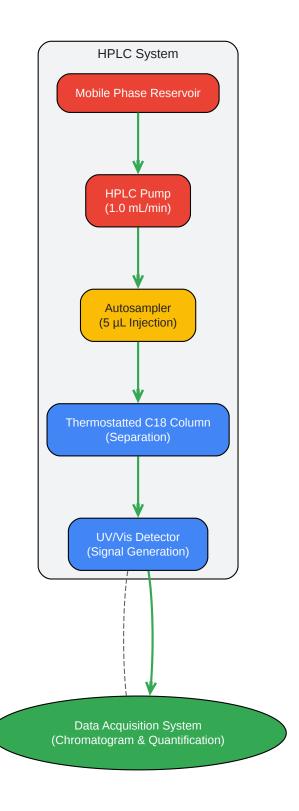




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Caption: Experimental workflow for Reb G quantification.





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Caption: Logical flow of the HPLC-UV analysis process.



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